![molecular formula C7H12ClF3N2O B1449049 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride CAS No. 2097970-16-4](/img/structure/B1449049.png)
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable diazepanone precursor. One common method involves the use of an iron porphyrin-catalyzed N-trifluoroethylation reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Overview
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound with significant potential in various scientific and medicinal applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, particularly the GABAergic system.
- Mechanism of Action : Similar to other diazepane derivatives, this compound may modulate GABA receptors, leading to anxiolytic and sedative effects. This modulation is crucial for developing treatments for anxiety disorders and epilepsy.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests show effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Type | Activity Level |
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Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | High |
Anticancer Properties
Research has demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. The mechanisms involve inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent.
Industrial Applications
The compound is also explored for its use in the production of specialty chemicals and as a reagent in various industrial processes. Its unique trifluoroethyl substitution enhances its utility in synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A precursor in the synthesis of various trifluoroethylated compounds.
Trifluoromethylisatin Ketimines: Used in similar synthetic applications and known for their biological activity.
Fluoropyridines: Another class of fluorinated compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific diazepanone ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it valuable for various research and industrial applications.
Biological Activity
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar trifluoroethyl substitutions exhibit significant antimicrobial properties. For instance, a related study on trifluoromethyl-substituted imidazoles demonstrated promising antibacterial activity against various strains, suggesting that the trifluoroethyl group may enhance bioactivity through increased membrane permeability or altered binding affinities .
Anticancer Potential
Research into related diazepan derivatives has shown that they can induce apoptosis in cancer cells. For example, a study highlighted the synthesis of novel diazepan derivatives that exhibited cytotoxic effects on tumor cell lines, with mechanisms involving the modulation of apoptotic pathways . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their anticancer efficacy.
Neuropharmacological Effects
Compounds similar to this compound have been explored for their anxiolytic and analgesic properties. In animal models, certain diazepan derivatives demonstrated effects comparable to established anxiolytics like diazepam, suggesting potential for therapeutic applications in anxiety disorders .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Induction of Apoptosis : The ability to modulate apoptotic pathways is a common feature among diazepan derivatives. This is often mediated through the activation of caspases and the downregulation of anti-apoptotic proteins like Mcl-1 .
- Receptor Interaction : The interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in animal models.
Case Studies
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONENPAZMXXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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